molecular formula C10H18ClNO B12608407 4-Pentenamide, N-butyl-N-chloro-2-methyl- CAS No. 647027-73-4

4-Pentenamide, N-butyl-N-chloro-2-methyl-

Cat. No.: B12608407
CAS No.: 647027-73-4
M. Wt: 203.71 g/mol
InChI Key: DHWBRVICRXVHFZ-UHFFFAOYSA-N
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Description

4-Pentenamide, N-butyl-N-chloro-2-methyl- is an organic compound with the molecular formula C11H20ClNO It is a derivative of pentenamide, featuring a butyl group, a chlorine atom, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenamide, N-butyl-N-chloro-2-methyl- typically involves the reaction of 4-pentenoyl chloride with N-butyl-N-chloro-2-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of 4-Pentenamide, N-butyl-N-chloro-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Pentenamide, N-butyl-N-chloro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or amines.

Scientific Research Applications

4-Pentenamide, N-butyl-N-chloro-2-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentenamide, N-butyl-N-chloro-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-chloro-2,2-dimethyl-4-pentenamide
  • N-Phenylmethacrylamide
  • N-Butyl-3,5-dichlorobenzamide

Uniqueness

4-Pentenamide, N-butyl-N-chloro-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.

Properties

CAS No.

647027-73-4

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

N-butyl-N-chloro-2-methylpent-4-enamide

InChI

InChI=1S/C10H18ClNO/c1-4-6-8-12(11)10(13)9(3)7-5-2/h5,9H,2,4,6-8H2,1,3H3

InChI Key

DHWBRVICRXVHFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C(=O)C(C)CC=C)Cl

Origin of Product

United States

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